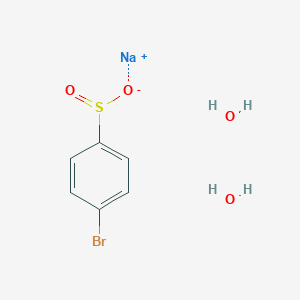

Sodium 4-bromobenzenesulfinate Dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 4-bromobenzenesulfinate Dihydrate is used in the preparation of unsymmetrical internal alkynes and vinyl sulfones by reaction with alkynes using palladium as a catalyst . It is a white, crystalline powder or white, granular crystals .

Synthesis Analysis

The synthesis of sodium sulfinates, including Sodium 4-bromobenzenesulfinate Dihydrate, has seen substantial progress over the last decade. Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis

Sodium 4-bromobenzenesulfinate Dihydrate is used in the preparation of unsymmetrical internal alkynes and vinyl sulfones by reaction with alkynes using palladium as a catalyst .Physical And Chemical Properties Analysis

Sodium 4-bromobenzenesulfinate Dihydrate appears as a white to light yellow powder or crystal . It is soluble in water . The compound is hygroscopic and has a molecular weight of 279.09 g/mol. It has a melting point of >280°C .科学的研究の応用

- Researchers investigate the material’s optical nonlinearities, dielectric properties, and AC conductivity at different temperatures .

- By reacting sodium 4-bromobenzenesulfinate dihydrate with alkynes (using palladium as a catalyst), researchers can create valuable organic compounds .

- Modified natural zeolites have been used to study its adsorption properties, which can have implications in environmental science and water purification .

Nonlinear Optical Materials

Synthetic Chemistry

Surface Chemistry and Adsorption Studies

Material Science and Crystal Growth

作用機序

Target of Action

Sodium 4-bromobenzenesulfinate Dihydrate, also known as 4-Bromobenzenesulfinic acid sodium salt dihydrate, is a chemical compound used in various chemical reactions .

Mode of Action

The compound is used in the preparation of unsymmetrical internal alkynes and vinyl sulfones by reaction with alkynes using palladium as a catalyst . This suggests that the compound may interact with its targets through a catalytic mechanism, facilitating the formation of new chemical bonds.

Biochemical Pathways

Its use in the preparation of unsymmetrical internal alkynes and vinyl sulfones suggests that it may play a role in the synthesis of these compounds .

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in aqueous environments.

Result of Action

The primary result of the action of Sodium 4-bromobenzenesulfinate Dihydrate is the formation of unsymmetrical internal alkynes and vinyl sulfones . These compounds have various applications in chemical synthesis.

Action Environment

The action of Sodium 4-bromobenzenesulfinate Dihydrate is influenced by environmental factors such as temperature and the presence of a catalyst . It is soluble in water , suggesting that it can act effectively in aqueous environments. It is also noted to be incompatible with strong oxidizing agents and strong reducing agents .

特性

IUPAC Name |

sodium;4-bromobenzenesulfinate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHRIJWUZPAQNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635594 |

Source

|

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-bromobenzenesulfinate Dihydrate | |

CAS RN |

175278-64-5 |

Source

|

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)